molecular formula C17H16F2N2O3S B7533930 (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone

(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B7533930
M. Wt: 366.4 g/mol
InChI Key: IUYRAZGESIGOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone, also known as FPS, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. FPS belongs to the class of piperazine derivatives and is a potent inhibitor of various enzymes and receptors.

Mechanism of Action

(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone acts by inhibiting the activity of enzymes and receptors that are involved in the regulation of various physiological processes. It has been found to be a potent inhibitor of monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the regulation of mood and behavior, reduction of anxiety and depression, and the inhibition of cancer cell growth. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone in lab experiments is its high degree of purity, which ensures accurate and reproducible results. However, one of the limitations is that it is a relatively new compound, and its long-term effects on human health are not yet fully understood.

Future Directions

Future research on (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone could focus on its potential therapeutic uses in various diseases such as cancer, depression, and anxiety. Further studies could also investigate its mechanism of action and its effects on various physiological processes. Additionally, research could focus on the development of new derivatives of this compound with improved properties and efficacy.

Synthesis Methods

The synthesis of (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone involves the reaction of 3-Fluorobenzaldehyde with 4-(3-Fluorophenylsulfonyl)piperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white solid with a high degree of purity.

Scientific Research Applications

(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone has been studied for its potential therapeutic uses in various diseases such as cancer, depression, and anxiety. It has been found to be a potent inhibitor of several enzymes and receptors, including monoamine oxidase A and B, which are involved in the regulation of mood and behavior.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-14-4-1-3-13(11-14)17(22)20-7-9-21(10-8-20)25(23,24)16-6-2-5-15(19)12-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYRAZGESIGOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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